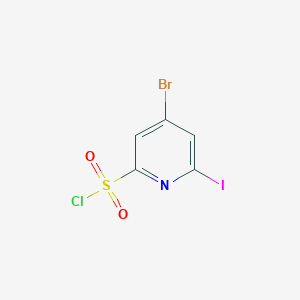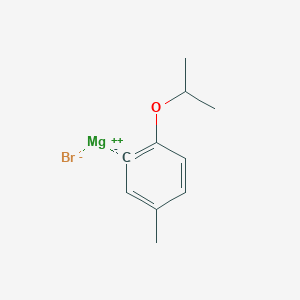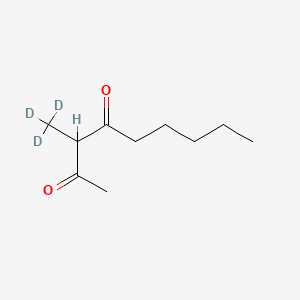
3-(Trideuteriomethyl)nonane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Trideuteriomethyl)nonane-2,4-dione is a deuterium-labeled analogue of 3-methyl-2,4-nonanedione. This compound is characterized by the presence of three deuterium atoms replacing the hydrogen atoms in the methyl group. It is a diketone with a molecular formula of C10H17D3O2 and a molecular weight of approximately 173.27 g/mol. The compound is known for its unique isotopic labeling, which makes it valuable in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trideuteriomethyl)nonane-2,4-dione typically involves the deuteration of 3-methyl-2,4-nonanedione. This can be achieved through a series of chemical reactions that introduce deuterium atoms into the methyl group. One common method involves the use of deuterated reagents such as deuterium gas (D2) or deuterated solvents in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The purity of the final product is ensured through rigorous quality control measures, including chromatography and spectroscopy techniques.
化学反应分析
Types of Reactions
3-(Trideuteriomethyl)nonane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the deuterium atoms may be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons.
科学研究应用
3-(Trideuteriomethyl)nonane-2,4-dione is utilized in various scientific research fields, including:
Chemistry: The compound is used as a tracer in isotopic labeling studies to investigate reaction mechanisms and pathways.
Biology: It is employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the development of deuterium-labeled standards for analytical chemistry and quality control.
作用机制
The mechanism of action of 3-(Trideuteriomethyl)nonane-2,4-dione involves its incorporation into chemical or biological systems where it acts as a tracer. The deuterium atoms provide a distinct isotopic signature that can be detected using various analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This allows researchers to track the compound’s behavior and interactions within the system.
相似化合物的比较
Similar Compounds
3-Methyl-2,4-nonanedione: The non-deuterated analogue of 3-(Trideuteriomethyl)nonane-2,4-dione.
2,4-Nonanedione: A similar diketone with a different substitution pattern.
3-Methyl-2,4-pentanedione: A shorter-chain analogue with similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its isotopic labeling with deuterium. This labeling provides distinct advantages in research applications, such as enhanced detection sensitivity and the ability to study reaction mechanisms and metabolic pathways with greater precision.
属性
分子式 |
C10H18O2 |
|---|---|
分子量 |
173.27 g/mol |
IUPAC 名称 |
3-(trideuteriomethyl)nonane-2,4-dione |
InChI |
InChI=1S/C10H18O2/c1-4-5-6-7-10(12)8(2)9(3)11/h8H,4-7H2,1-3H3/i2D3 |
InChI 键 |
BGVBGAIWXAXBLP-BMSJAHLVSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(C(=O)C)C(=O)CCCCC |
规范 SMILES |
CCCCCC(=O)C(C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


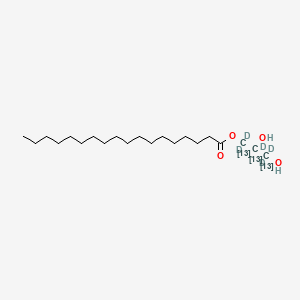
![(2E)-4-methyl-2-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-6-thiophen-2-yl-1H-cyclopenta[b]indol-3-one](/img/structure/B13440341.png)
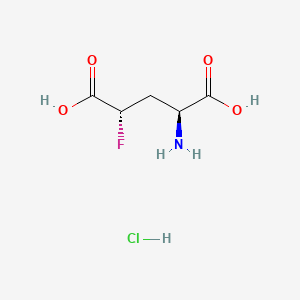

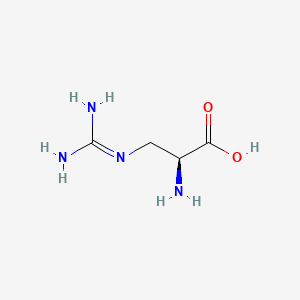
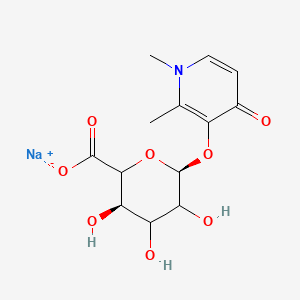
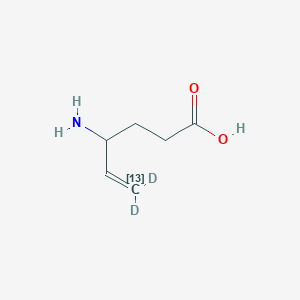
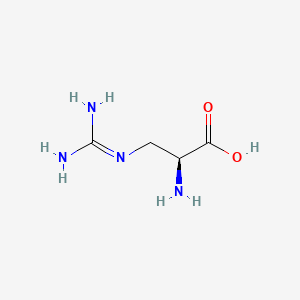
![Acetyloxy-2,6-dimethylphenoxy]-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13440396.png)
